molecular formula C11H15N3O2 B606029 Benzyl-PEG2-Azide CAS No. 1260001-87-3

Benzyl-PEG2-Azide

Cat. No.: B606029
CAS No.: 1260001-87-3
M. Wt: 221.26
InChI Key: MMTGEJWEROOVON-UHFFFAOYSA-N
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Description

Benzyl-PEG2-Azide: is a compound that consists of a benzyl group, a polyethylene glycol (PEG) chain with two ethylene glycol units, and an azide group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for easy conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Azidonation of Benzyl Alcohol: Benzyl-PEG2-Azide can be synthesized by reacting benzyl alcohol with azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). .

    Click Chemistry: The azide group in this compound can participate in click chemistry reactions with alkyne-containing molecules to form triazoles.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Scientific Research Applications

Chemistry: Benzyl-PEG2-Azide is widely used in click chemistry for the synthesis of complex molecules and polymers. It serves as a versatile building block for constructing various chemical structures .

Biology: In biological research, this compound is used to label biomolecules with fluorescent tags or other probes through click chemistry. This allows for the study of biological processes at the molecular level .

Medicine: this compound is utilized in the development of PROTACs, which are designed to target and degrade specific proteins involved in diseases. This approach has potential therapeutic applications in cancer and other diseases .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions .

Mechanism of Action

Mechanism: Benzyl-PEG2-Azide exerts its effects primarily through its azide group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms stable triazole linkages, allowing for the conjugation of various molecules .

Molecular Targets and Pathways: In the context of PROTACs, this compound is used to link a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Properties

IUPAC Name

2-(2-azidoethoxy)ethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGEJWEROOVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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